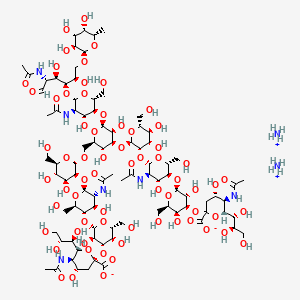

A2F N-Glycan

Description

Properties

IUPAC Name |

diazanium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H148N6O66.2H3N/c1-22-48(118)60(130)63(133)81(143-22)141-20-34(117)67(49(119)29(10-97)91-23(2)107)152-78-45(94-26(5)110)57(127)68(39(17-104)148-78)153-82-64(134)73(156-86-77(62(132)53(123)36(14-101)147-86)158-80-47(96-28(7)112)59(129)70(41(19-106)150-80)155-84-66(136)75(55(125)38(16-103)145-84)162-90(88(139)140)9-31(114)44(93-25(4)109)72(160-90)51(121)33(116)12-99)56(126)42(151-82)21-142-85-76(61(131)52(122)35(13-100)146-85)157-79-46(95-27(6)111)58(128)69(40(18-105)149-79)154-83-65(135)74(54(124)37(15-102)144-83)161-89(87(137)138)8-30(113)43(92-24(3)108)71(159-89)50(120)32(115)11-98;;/h10,22,29-86,98-106,113-136H,8-9,11-21H2,1-7H3,(H,91,107)(H,92,108)(H,93,109)(H,94,110)(H,95,111)(H,96,112)(H,137,138)(H,139,140);2*1H3/t22-,29-,30-,31-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56+,57+,58+,59+,60+,61-,62-,63-,64-,65+,66+,67+,68+,69+,70+,71+,72+,73-,74-,75-,76-,77-,78-,79-,80-,81+,82-,83-,84-,85-,86+,89-,90-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSUFVPULQSNHG-IDLIUYBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)OC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)O)NC(=O)C)O)O)O)O.[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)O)NC(=O)C)O)O)O)O.[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H154N8O66 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Intracellular Processing Pathways of A2f N Glycan

Initial N-Glycan Synthesis in the Endoplasmic Reticulum (ER)

The biosynthesis of all N-glycans, including the precursor to A2F, commences in the endoplasmic reticulum (ER). wikipedia.org This initial phase is characterized by the assembly of a large oligosaccharide precursor which is then transferred to nascent polypeptide chains.

Dolichol Phosphate Pathway and Oligosaccharide Precursor Transfer

The foundation of N-glycan synthesis is laid upon a lipid carrier molecule called dolichol phosphate, which is embedded in the ER membrane. wikipedia.orgresearchgate.net The process is initiated on the cytoplasmic face of the ER with the transfer of N-acetylglucosamine (GlcNAc) and mannose residues to dolichol phosphate, forming a precursor. whiterose.ac.uk This lipid-linked oligosaccharide is then flipped into the ER lumen. whiterose.ac.uk

Inside the lumen, the oligosaccharide chain is further elongated by the addition of more mannose and glucose residues, sourced from dolichol-phosphate-mannose and dolichol-phosphate-glucose. wikipedia.orgnih.gov This assembly results in a large, branched precursor oligosaccharide with the structure Glc₃Man₉GlcNAc₂. whiterose.ac.uk

Once fully assembled, this entire precursor glycan is transferred "en bloc" from the dolichol pyrophosphate carrier to a specific asparagine (Asn) residue within the consensus sequence Asn-X-Ser/Thr of a newly synthesized and translocating polypeptide chain. researchgate.nettaylorandfrancis.com This crucial transfer is catalyzed by the oligosaccharyltransferase (OST) complex. genome.jp

Table 1: Key Molecules in the Dolichol Phosphate Pathway

| Molecule | Function |

|---|---|

| Dolichol Phosphate | Lipid carrier for the assembly of the precursor oligosaccharide. wikipedia.orgresearchgate.net |

| UDP-GlcNAc | Donor of N-acetylglucosamine for the initial steps of precursor synthesis. researchgate.net |

| GDP-Mannose | Donor of mannose residues for the elongation of the precursor chain. nih.gov |

| UDP-Glucose | Donor of glucose residues for the final steps of precursor assembly. reactome.org |

| Glc₃Man₉GlcNAc₂ | The complete precursor oligosaccharide transferred to the polypeptide. whiterose.ac.uk |

| Oligosaccharyltransferase (OST) | Enzyme complex that catalyzes the transfer of the precursor to the protein. genome.jp |

Role of ER Chaperones in Glycoprotein (B1211001) Folding and Quality Control

The N-linked glycan plays a vital role in the quality control of protein folding within the ER. doi.org A sophisticated system of ER-resident chaperones and enzymes ensures that only correctly folded glycoproteins proceed along the secretory pathway.

Immediately after transfer to the polypeptide, the three terminal glucose residues of the N-glycan are sequentially trimmed by glucosidases I and II. jove.comnih.gov The removal of the first two glucose residues leaves a monoglucosylated glycan (Glc₁Man₉GlcNAc₂). doi.org This structure is a signal for the glycoprotein to enter the calnexin/calreticulin (B1178941) cycle. doi.orgjove.com

Calnexin (a membrane-bound chaperone) and calreticulin (a soluble luminal chaperone) are lectins that specifically recognize and bind to these monoglucosylated glycans. jove.commdpi.com This binding prevents protein aggregation and retains the glycoprotein in the ER, allowing it time to fold correctly. doi.org These chaperones are assisted by other folding enzymes, such as ERp57, which catalyzes the formation and isomerization of disulfide bonds. jove.com

Once the glycoprotein is properly folded, the final glucose residue is removed by glucosidase II. plos.org The now non-glucosylated glycoprotein is free to exit the ER. However, if the protein is not yet correctly folded, an enzyme called UDP-glucose:glycoprotein glucosyltransferase (UGGT) acts as a folding sensor. jove.commdpi.com UGGT recognizes misfolded conformations and re-adds a single glucose residue to the N-glycan, directing it back to the calnexin/calreticulin cycle for another attempt at folding. mdpi.complos.org This cycle continues until the protein is either correctly folded or, if folding fails repeatedly, it is targeted for ER-associated degradation (ERAD). doi.org

Table 2: Key Players in ER Glycoprotein Quality Control

| Component | Type | Function |

|---|---|---|

| Glucosidase I & II | Enzymes | Sequentially remove terminal glucose residues from the N-glycan. jove.comnih.gov |

| Calnexin | Chaperone (Lectin) | Membrane-bound chaperone that binds monoglucosylated glycans to assist folding. jove.commdpi.com |

| Calreticulin | Chaperone (Lectin) | Soluble chaperone that binds monoglucosylated glycans to assist folding. jove.commdpi.com |

| ERp57 | Enzyme | A protein disulfide isomerase that aids in disulfide bond formation. jove.com |

| UGGT | Enzyme (Folding Sensor) | Recognizes misfolded proteins and re-glucosylates them for re-entry into the calnexin/calreticulin cycle. jove.commdpi.com |

Golgi Apparatus-Mediated N-Glycan Processing and Diversification

After exiting the ER, glycoproteins traffic to the Golgi apparatus, where the N-glycans undergo extensive processing and diversification to generate a wide array of mature structures, including the A2F N-glycan. nih.govfrontiersin.org This processing is a highly ordered process that occurs as the glycoprotein moves through the different cisternae of the Golgi (cis, medial, and trans). whiterose.ac.uk

Sequential Action of Glycosidases and Glycosyltransferases

The maturation of N-glycans in the Golgi is a balance between the removal of sugars by glycosidases and the addition of new sugars by glycosyltransferases. whiterose.ac.uknih.gov The process begins with the trimming of mannose residues by Golgi α-mannosidase I, which generates a key intermediate structure, Man₅GlcNAc₂. mdpi.com This is a critical step that allows for the subsequent addition of other monosaccharides. mdpi.com

Following mannose trimming, a series of glycosyltransferases act in a specific sequence to build the complex antennae of the mature N-glycan. nih.govfrontiersin.org The product of one enzyme's action becomes the substrate for the next, leading to a highly regulated pathway of glycan diversification. nih.gov The final structure of the N-glycan is determined by the specific set of glycosyltransferases present in the Golgi and their accessibility to the glycoprotein as it transits through the organelle. wikipedia.org

Sialyltransferases and Galactosyltransferases in this compound Maturation

The "A2" designation in this compound indicates a biantennary structure with two terminal sialic acid residues. The formation of these antennae involves the sequential action of galactosyltransferases and sialyltransferases. mdpi.com

First, β-galactosyltransferases add galactose (Gal) residues to the terminal GlcNAc residues of the N-glycan branches. mdpi.com This creates the necessary acceptor substrate for the subsequent action of sialyltransferases. gutnliver.org

Finally, sialyltransferases catalyze the transfer of sialic acid (specifically N-acetylneuraminic acid or Neu5Ac in humans) from a CMP-sialic acid donor to the terminal galactose residues. gutnliver.orgnih.gov The A2F glycan is characterized by α2,6-linkages, which are specifically created by β-galactoside α2,6-sialyltransferases (ST6Gal I). gutnliver.org These enzymes cap the glycan chains, completing the maturation of the this compound. frontiersin.org

Table 3: Key Enzymes in Golgi N-Glycan Processing for A2F

| Enzyme | Abbreviation | Function |

|---|---|---|

| Golgi α-mannosidase I | Trims mannose residues from the N-glycan core. mdpi.com | |

| N-acetylglucosaminyltransferase II | GnT-II | Adds a GlcNAc residue to create the second antenna of a biantennary glycan. taylorandfrancis.com |

| α1,6-fucosyltransferase | FUT8 | Adds a core fucose to the innermost GlcNAc. portlandpress.comacs.org |

| β-galactosyltransferase | Adds galactose to the terminal GlcNAc residues. mdpi.com | |

| β-galactoside α2,6-sialyltransferase I | ST6Gal I | Adds sialic acid with an α2,6-linkage to terminal galactose residues. gutnliver.org |

Regulation of this compound Biosynthesis

The creation of the this compound, a complex-type oligosaccharide found on many mammalian glycoproteins like Immunoglobulin G (IgG) ludger.com, is a multi-step process occurring in the Golgi apparatus. This process relies on the sequential action of several specific glycosyltransferases. The regulation of these enzymes is paramount and can be broadly categorized into genetic, nongenetic, and other fine-tuning mechanisms.

Genetic Regulation of Glycosyltransferase Expression

The synthesis of the this compound is contingent on the coordinated expression of a specific set of glycosyltransferase genes. These genes encode the enzymes that build the glycan structure step-by-step. The absence, mutation, or altered expression of any of these key enzymatic players can halt or modify the biosynthetic pathway, preventing the formation of a complete A2F glycan.

The core structure of an A2F glycan requires the activity of at least four classes of glycosyltransferases:

N-acetylglucosaminyltransferases (MGATs): The formation of hybrid and complex N-glycans is initiated by the enzyme N-acetylglucosaminyltransferase I (GnT-I), encoded by the MGAT1 gene. nih.govmdpi.com This step is essential before other enzymes can act. Subsequently, N-acetylglucosaminyltransferase II (GnT-II), encoded by MGAT2, adds a second GlcNAc residue to create the bi-antennary precursor necessary for A2F synthesis. nih.govmdpi.com The expression of both MGAT1 and MGAT2 is therefore a fundamental genetic checkpoint.

Fucosyltransferases (FUTs): The defining core fucose of the A2F glycan is added by the enzyme α-1,6-fucosyltransferase, which is encoded by the FUT8 gene. nih.govmdpi.com This is the only enzyme known to catalyze core fucosylation in mammals, making the regulation of FUT8 expression a critical control point. mdpi.comfrontiersin.org Knockout of the FUT8 gene in animal models results in a complete lack of core fucosylation. nih.gov

Galactosyltransferases (B4GALTs): Following the creation of the bi-antennary structure, galactose residues are added to the antennae. This reaction is catalyzed by β-1,4-galactosyltransferases, with B4GALT1 being a major enzyme responsible for the galactosylation of N-glycans. researchgate.netnih.gov

Sialyltransferases (STs): The final step is the addition of sialic acid residues to the terminal galactose units. For the A2F glycan, this involves an α-2,6 linkage, a reaction primarily catalyzed by β-galactoside α-2,6-sialyltransferase 1, encoded by the ST6GAL1 gene. nih.govjci.org

The expression of these genes is tissue-specific and developmentally regulated, ensuring that glycoproteins are modified correctly according to the cell type and its physiological state. mdpi.com Dysregulation in the transcription of these genes is associated with various diseases, highlighting the importance of tight genetic control. For example, the upregulation of FUT8 and ST6GAL1 has been observed in several types of cancer. nih.govwhiterose.ac.uk

Nongenetic Regulatory Mechanisms: Epigenetics and Nucleotide Sugar Metabolism

Beyond the DNA sequence itself, nongenetic mechanisms play a crucial role in modulating the synthesis of A2F N-glycans. These include epigenetic modifications that alter gene accessibility and the metabolic availability of essential building blocks.

Epigenetics: Epigenetic mechanisms, such as DNA methylation and histone modifications, are key regulators of gene expression and can directly influence the transcription of "glyco-genes". nih.gov This regulation provides a mechanism for cells to adapt their glycan structures in response to environmental signals without changing the underlying genetic code. nih.gov

Research using CRISPR-based epigenome editing tools in a hepatocellular carcinoma cell line has demonstrated that the transcriptional activity of key glycosyltransferase genes involved in A2F synthesis can be directly modulated by targeted changes in DNA methylation. srce.hr Specifically, induced hypermethylation led to significant changes in the transcriptional activity of FUT8, B4GALT1, and ST6GAL1, among others. srce.hr This provides direct evidence that the enzymes essential for A2F glycan assembly are subject to epigenetic control. Such regulation is critical, as aberrant methylation patterns of glyco-genes have been implicated in various diseases. nih.gov

Nucleotide Sugar Metabolism: The synthesis of any glycan is fundamentally dependent on the availability of activated monosaccharides, known as nucleotide sugars. These molecules serve as the donor substrates for glycosyltransferases. The biosynthesis of the A2F glycan requires a steady supply of four specific nucleotide sugars, which are synthesized in the cytoplasm and transported into the Golgi apparatus: ru.nl

UDP-GlcNAc (Uridine diphosphate (B83284) N-acetylglucosamine)

GDP-Fuc (Guanosine diphosphate fucose)

UDP-Gal (Uridine diphosphate galactose)

CMP-Neu5Ac (Cytidine monophosphate N-acetylneuraminic acid)

The intracellular concentrations of these nucleotide sugar pools can act as a significant regulatory checkpoint. Engineering the metabolic pathways that produce these substrates has a direct impact on the final glycan profile. For instance, knocking out the gene for UDP-galactose 4'-epimerase (Gale), an enzyme involved in UDP-Gal synthesis, leads to a significant increase in agalactosylated glycans, with the A2F glycan becoming a major product (at 89%) in one study on recombinant IgG. nih.gov This demonstrates that the availability of UDP-Gal is a rate-limiting factor for galactosylation and, consequently, for the completion of the A2F structure. Therefore, the metabolic state of the cell and the efficiency of nucleotide sugar synthesis and transport pathways are critical nongenetic determinants of this compound biosynthesis. ru.nlnih.gov

Fine Regulation of Glycosylation Steps and Ionic Homeostasis

The enzymatic reactions of glycosylation within the Golgi apparatus are exquisitely sensitive to the local microenvironment. The maintenance of proper ionic homeostasis, particularly of divalent cations like manganese (Mn²⁺) and calcium (Ca²⁺), is a critical factor for the optimal function of many glycosyltransferases. mdpi.comfrontiersin.org

Manganese (Mn²⁺) is an essential cofactor for numerous Golgi-resident glycosyltransferases, including enzymes vital for A2F synthesis. mdpi.comencyclopedia.pub Galactosyltransferases and some fucosyltransferases are known to be manganese-dependent. encyclopedia.pubnih.gov The activity of β-1,4-galactosyltransferase, which adds galactose residues, is reliant on Mn²⁺. nih.govresearchgate.net Therefore, the concentration of Mn²⁺ within the Golgi lumen directly modulates the rate of galactosylation. Defects in Golgi manganese transporters, such as TMEM165, can disrupt this homeostasis, leading to impaired glycosylation, which can sometimes be rescued by manganese supplementation. mdpi.comoup.com

Table of Regulatory Factors for this compound Biosynthesis

| Regulatory Level | Mechanism | Key Molecules/Factors | Impact on A2F Synthesis |

|---|---|---|---|

| Genetic Regulation | Gene Expression of Glycosyltransferases | MGAT1, MGAT2 | Control the formation of the bi-antennary N-glycan backbone. |

| FUT8 | Catalyzes the addition of the core fucose residue. | ||

| B4GALT1 | Mediates the addition of galactose to the glycan antennae. | ||

| ST6GAL1 | Adds the terminal α-2,6 linked sialic acid residues. | ||

| Nongenetic Regulation | Epigenetic Control | DNA Methylation, Histone Modification | Alters the transcriptional accessibility and expression levels of key glycosyltransferase genes like FUT8 and ST6GAL1. |

| Metabolic Control | Nucleotide Sugar Pools (UDP-GlcNAc, GDP-Fuc, UDP-Gal, CMP-Neu5Ac) | Substrate availability can be a rate-limiting factor for the enzymatic reactions, directly affecting the efficiency of glycan elongation and completion. | |

| Fine Regulation | Ionic Homeostasis | Manganese (Mn²⁺), Calcium (Ca²⁺) | Mn²⁺ acts as an essential cofactor for key enzymes like galactosyltransferases, while both ions are critical for the overall function and structural integrity of the Golgi apparatus. |

Structural Characterization and Conformational Dynamics of A2f N Glycan

Detailed Structural Features of A2F N-Glycan: Bi-antennary, Core-Fucosylated, Di-sialylated

The this compound is classified as a complex, bi-antennary oligosaccharide. ludger.comludger.com This means it has a core structure that branches into two arms, or antennae. A key modification is core fucosylation, where a fucose sugar is attached to the innermost N-acetylglucosamine (GlcNAc) residue of the glycan core through an α1,6-linkage. frontiersin.org This core fucosylation is a common modification in mammalian cells, catalyzed by the enzyme FUT8. frontiersin.orgmdpi.com

The "di-sialylated" designation indicates the presence of two sialic acid residues, which are typically found at the termini (the outermost ends) of the two antennae. ludger.com These sialic acids can be linked to the preceding galactose residues in different ways, most commonly through α2,3 or α2,6 linkages. aspariaglycomics.comaspariaglycomics.comnih.gov The specific type of sialic acid linkage can vary and is an important aspect of the glycan's structural heterogeneity. nih.govresearchgate.netacs.org

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Backbone | Bi-antennary complex N-glycan |

| Core Modification | α1,6-linked Fucose (Core Fucosylation) |

| Terminal Sugars | Two Sialic Acid residues |

| Common Sialic Acid Linkages | α2,3 or α2,6 |

Conformational Analysis of this compound and its Influence on Glycoprotein (B1211001) Structure

The three-dimensional shape and flexibility, or conformation, of the this compound are not static. Due to the rotation of glycosidic bonds that link the individual sugar units, glycans can adopt various conformations. glycoforum.gr.jp Molecular dynamics (MD) simulations are a powerful tool used to study these complex movements and how the glycan interacts with the protein surface. glycoforum.gr.jpnih.gov

The presence of core fucose has been shown to influence the conformational flexibility of the glycan. frontiersin.org This, in turn, can affect the orientation and packing of glycoproteins on a cell surface. frontiersin.org MD simulations have demonstrated that N-glycans, including the A2F type, can impose constraints on the three-dimensional conformations of the protein domains they are attached to. nih.govresearchgate.net For instance, the glycan can stabilize the protein structure by interacting with the protein surface, sometimes acting as a "molecular glue" through carbohydrate-protein interactions. mdpi.com The flexibility of the glycan allows it to shield parts of the protein surface, which can modulate interactions with other molecules and receptors. nih.govmdpi.com

Heterogeneity and Microheterogeneity of this compound

N-glycosylation is not a template-driven process like protein synthesis, which leads to significant structural diversity. nih.gov This results in heterogeneity, where a specific glycosylation site on a protein can be occupied by a variety of different glycan structures. Microheterogeneity refers to the subtle variations within a single class of glycans, such as A2F. tandfonline.comnih.govdundee.ac.uk

For A2F, microheterogeneity can manifest in several ways:

Sialic Acid Linkage Isomers : As mentioned, the terminal sialic acids can be attached via different linkages (e.g., α2,3 or α2,6). nih.govresearchgate.netacs.org Different cell types, like CHO and HEK cells used in biopharmaceutical production, can produce different sialic acid linkage profiles. frontiersin.org

Branching Variants : While A2F is bi-antennary, variations in the branching of the antennae can occur.

Fucosylation Variants : Although defined by core fucosylation, additional fucosylation on the antennae can sometimes be observed. nih.gov

These subtle structural differences can be identified and quantified using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net The specific profile of A2F glycan isomers can differ between individuals and can be altered in various disease states, highlighting its biological significance. nih.govdundee.ac.uk

Table 2: Common Sources of this compound Microheterogeneity

| Type of Variation | Description | Analytical Detection |

|---|---|---|

| Sialic Acid Linkage | Isomers with α2,3- vs. α2,6-linked sialic acids. researchgate.netacs.org | Linkage-specific derivatization combined with LC-MS. acs.org |

| Additional Fucosylation | Presence of fucose on the antennae in addition to the core. nih.gov | Mass Spectrometry (MS/MS). researchgate.net |

| Precursor Forms | Incomplete processing leading to variations in galactose content. researchgate.net | Hydrophilic Interaction Liquid Chromatography (HILIC). nih.gov |

Impact of this compound Structure on Protein Stability and Function

The specific structure of the A2F glycan has a direct impact on function:

Stability : The presence of the glycan itself can stabilize the protein. Deglycosylation often leads to lower thermal stability and increased susceptibility to proteolysis and aggregation. creative-biolabs.comfrontiersin.org For example, studies on IgG1-Fc fragments show that the removal of the glycan lowers the thermal stability of the CH2 domain. creative-biolabs.com

Function and Binding : The terminal sialic acids of the A2F glycan can have a significant impact on protein interactions. The negative charge of sialic acid can influence binding to receptors through electrostatic effects, such as repulsion or attraction. nih.gov In the context of therapeutic antibodies, the structure of the Fc glycan is critical for effector functions. researchgate.net Core fucosylation, a defining feature of A2F, is particularly important as it can modulate the binding of antibodies to Fcγ receptors, thereby influencing antibody-dependent cellular cytotoxicity (ADCC). oup.com The presence of highly sialylated glycans can also extend the serum half-life of therapeutic proteins. nih.gov

Biological Roles and Functional Mechanisms of A2f N Glycan

Role in Cellular Recognition and Signaling

N-glycans, including the A2F structure, are crucial for various cellular recognition and signaling events. nih.gov They are involved in processes ranging from cell growth and differentiation to tumor invasion and transmembrane signaling. nih.gov The specific structure of an N-glycan on a cell surface protein can significantly alter its function, thereby influencing how a cell interacts with its environment. nih.gov

A2F N-Glycan Involvement in Cell-Cell Interactions

The interaction between cells is a fundamental process in the development and function of multicellular organisms. N-glycosylation of membrane receptors plays a significant role in these interactions. frontiersin.org For instance, the N-glycans on endothelial adhesion molecules are critical for their conformation and dimerization, which in turn affects their binding to integrins on leukocytes. frontiersin.org

Modulation of Receptor Function and Ligand Binding

N-glycosylation can modulate the function of receptors in several ways, including altering ligand binding, receptor conformation, and clustering. frontiersin.orgnih.gov The large, polar, and sometimes charged nature of glycan moieties positions them to influence the structural changes that underlie receptor gating and activation. nih.gov

The presence of an this compound can directly impact the binding affinity of a protein for its receptor. For example, in the context of the SARS-CoV-2 spike protein, the A2F glycan, along with other complex glycans, can create steric hindrance and Coulombic repulsion, which reduces the binding affinity of the spike protein to the ACE2 receptor. nih.gov This modulation of binding affinity is a critical factor in viral entry and infectivity. nih.gov

Furthermore, the introduction of an N-glycan through site-directed mutagenesis is a recognized technique for probing protein-protein interactions and mapping epitopes. The large size of the glycan can sterically hinder interactions if placed at a binding interface. nih.gov

Interactions with Glycan-Binding Proteins (GBPs)

Glycan-binding proteins, or lectins, are proteins that recognize and bind to specific carbohydrate structures. wikipedia.orgfrontiersin.org These interactions are fundamental to many biological processes, including cell-cell recognition, immune responses, and pathogen-host interactions. wikipedia.orgconicet.gov.ar The this compound, with its specific structural motifs, is a target for various GBPs.

Lectin Recognition of this compound Structures

Lectins exhibit a wide range of specificities for different glycan structures. frontiersin.orgnih.gov Some lectins, like Concanavalin A (ConA), bind to the mannose core of N-glycans, while others recognize more complex terminal structures. frontiersin.orgnih.gov For instance, some lectins specifically recognize core-fucosylated N-glycans, a key feature of the A2F structure. nih.gov

The interaction between lectins and glycans is often of low affinity, requiring multivalent interactions to achieve biologically relevant binding. mdpi.com This allows for dynamic and reversible adhesion, which is crucial in processes like leukocyte rolling during an immune response. mdpi.com

Lectin Specificity for N-Glycan Structures

| Lectin | Recognized N-Glycan Feature | Reference |

|---|---|---|

| Concanavalin A (ConA) | Trimannosyl core of N-glycans, with higher affinity for oligomannose types. | frontiersin.orgnih.gov |

| Lens culinaris Lectin (LCA) | Core-fucosylated N-glycans. | frontiersin.org |

| Aleuria aurantia (B1595364) Lectin (AAL) | Core fucose. | frontiersin.org |

| Phaseolus vulgaris Leukoagglutinin (L-PHA) | Highly branched complex-type N-glycans with a 2,6-branched structure. | nih.gov |

| Datura stramonium Agglutinin (DSA) | Tri- and tetra-antennary complex type N-glycans. | frontiersin.org |

Role of this compound in Protein-Protein Interactions (e.g., Viral Spike Proteins)

The N-glycans on viral spike proteins, such as that of SARS-CoV-2, play a dual role. They can shield the protein from the host immune system while also modulating the interaction with host cell receptors. biorxiv.orgbiorxiv.orgfrontiersin.org The this compound, being a complex, sialylated structure, contributes to this shielding effect. nih.gov

Molecular dynamics simulations have shown that the presence of A2F glycans on the SARS-CoV-2 spike protein can decrease its binding affinity for the ACE2 receptor due to steric hindrance and electrostatic repulsion. nih.gov This highlights the direct role of A2F in modulating the protein-protein interactions that are essential for viral infection. nih.gov The extensive glycosylation of the spike protein, including the presence of A2F, is a key strategy for the virus to evade the host's immune response. nih.govfrontiersin.org

Modulation of Immune System Responses

N-glycans are deeply involved in regulating both innate and adaptive immune responses. conicet.gov.ar Changes in the glycosylation patterns on immune cells or on pathogens can significantly alter the course of an immune reaction. frontiersin.org The this compound, through its interactions with various immune components, plays a role in this modulation.

The sialic acid residues on A2F glycans are particularly important in immune modulation. Sialylation of the N-glycan on the Fc region of IgG antibodies has been shown to confer anti-inflammatory properties. sigmaaldrich.com This is partly because sialylated Fc regions can interact with specific receptors like DC-SIGN, which can lead to the suppression of immune responses. pnas.org

Furthermore, the glycosylation of immune receptors themselves can fine-tune their activity. For example, the glycosylation of T-cell receptors and co-receptors can modulate T-cell activation and differentiation. frontiersin.org While the specific role of A2F in all these processes is an area of ongoing research, the established principles of glycan-mediated immune modulation strongly suggest its involvement. The recognition of specific glycan structures by lectins on immune cells is a key mechanism for distinguishing between self and non-self, and for initiating appropriate immune responses. mdpi.com

Impact of N-Glycosylation on Immune Cell Function

| Immune Cell/Molecule | Effect of N-Glycosylation | Reference |

|---|---|---|

| IgG | Sialylation of Fc N-glycan imparts anti-inflammatory properties. | sigmaaldrich.com |

| T-cell Receptor (TCR) | Lack of complex N-glycans can enhance TCR clustering and lead to autoimmunity. | frontiersin.org |

| B-cell Receptor (BCR) | N-glycan mediated interactions influence BCR signaling. | frontiersin.org |

| Dendritic Cell Immunoreceptor (DCIR) | Truncation of N-glycan increases affinity for ligands. | frontiersin.org |

This compound Influence on Immune Cell Activation and Migration

N-glycosylation is a key regulator of immune cell functions, including activation and migration. frontiersin.orgnih.gov The structure of N-glycans on the surface of immune cells can influence their interaction with other cells and the extracellular matrix, thereby modulating their activity and movement within the body. frontiersin.orgfrontiersin.org

Natural Killer (NK) Cell Activation: The activation of NK cells is significantly influenced by the fucosylation status of the this compound on Immunoglobulin G (IgG) antibodies. Afucosylated IgG, which lacks the core fucose on the A2F glycan, demonstrates a markedly enhanced ability to induce Antibody-Dependent Cellular Cytotoxicity (ADCC), a critical mechanism for killing target cells. evitria.comresearchgate.net This is primarily due to the increased binding affinity of afucosylated IgG to the FcγRIIIa (CD16a) receptor on NK cells. evitria.comresearchgate.net The absence of fucose removes steric hindrance, allowing for a better fit between the antibody and the receptor, leading to more potent NK cell activation and destruction of target cells. evitria.com

T Cell Activation: The activation of T cells is regulated by the glycosylation of the T cell receptor (TCR) and other surface molecules. nih.gov The presence of complex N-glycans on the TCR can modulate the threshold for T cell activation. nih.gov While much of the research has focused on broader aspects of N-glycosylation, it is understood that alterations in glycan structures can impact T cell signaling and subsequent immune responses.

Table 1: Influence of this compound Fucosylation on Immune Cell Activation

| Immune Cell Type | Glycosylation State | Key Receptor Interaction | Functional Outcome |

|---|---|---|---|

| Natural Killer (NK) Cells | Afucosylated A2F on IgG | Increased affinity for FcγRIIIa | Enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC) evitria.comevitria.com |

| Macrophages | General N-glycosylation | Lectin binding | Modulation of activation and polarization frontiersin.orgresearchgate.net |

| T Cells | General N-glycosylation | T Cell Receptor (TCR) | Regulation of activation threshold nih.gov |

Regulation of Immunoglobulin Effector Functions through A2F N-Glycosylation (e.g., IgG, IgA, IgM)

The effector functions of immunoglobulins are profoundly influenced by the glycosylation of their Fc region. The A2F glycan, and particularly its fucosylation status, is a key determinant of these functions. researchgate.netfrontiersin.org

Immunoglobulin G (IgG): The impact of A2F N-glycosylation is most extensively studied in IgG. The absence of core fucose on the A2F glycan of IgG1 (an afucosylated glycoform) leads to a dramatic enhancement of ADCC. researchgate.net This afucosylation can increase the binding affinity of IgG1 for the FcγRIIIa receptor by up to 100-fold, resulting in a more potent cytotoxic response against target cells. frontiersin.org This principle is leveraged in the development of therapeutic monoclonal antibodies with enhanced efficacy. researchgate.net Conversely, the presence of sialic acid on the A2F glycan can induce a conformational change in the Fc region, leading to anti-inflammatory effects. pnas.orgresearchgate.net

Immunoglobulin A (IgA): IgA, the main antibody in mucosal secretions, also has its function modulated by glycosylation. frontiersin.org Human IgA has two subclasses, IgA1 and IgA2, which exhibit different glycosylation patterns and effector functions. frontiersin.orgbiorxiv.org IgA2, which is generally less sialylated than IgA1, tends to be more pro-inflammatory. frontiersin.org Removal of sialic acid from IgA1 increases its pro-inflammatory capacity, making it functionally more similar to IgA2. frontiersin.org While the specific role of the A2F glycan in IgA is less defined than in IgG, it is known that IgA is heavily glycosylated and these glycans are crucial for its interaction with pathogens and immune cells. frontiersin.orgbiorxiv.org

Immunoglobulin M (IgM): IgM, the first antibody to be produced in an immune response, is also a glycoprotein (B1211001). Sialylation of IgM has been shown to have an inhibitory effect on T-cell proliferation. frontiersin.org Recent studies have highlighted that changes in IgM N-glycosylation, such as increased high-mannose structures and sialylation, correlate with the severity of certain viral infections. researchgate.net The precise role of the A2F glycan in IgM effector functions is an area of ongoing research.

Table 2: Regulation of Immunoglobulin Effector Functions by A2F N-Glycosylation

| Immunoglobulin | Glycan Feature on A2F | Effect on Effector Function |

|---|---|---|

| IgG | Afucosylation | Significantly enhances Antibody-Dependent Cellular Cytotoxicity (ADCC) researchgate.netfrontiersin.org |

| Sialylation | Promotes anti-inflammatory activity pnas.orgresearchgate.net | |

| IgA | Lower Sialylation (in IgA2) | Associated with pro-inflammatory responses frontiersin.org |

| Sialylation (on secretory IgA) | Can interfere with viral attachment biorxiv.org | |

| IgM | Sialylation | Inhibits T-cell proliferation frontiersin.org |

Impact on Pathogen Recognition and Immune Evasion Mechanisms

The glycans on the surface of host cells and pathogens are central to the interplay between the immune system and invading microorganisms. conicet.gov.armdpi.com The this compound is implicated in both the recognition of pathogens and the strategies they employ to evade immune detection.

Pathogen Recognition: The innate immune system utilizes pattern recognition receptors (PRRs) to identify pathogen-associated molecular patterns (PAMPs), many of which are glycans. conicet.gov.ar Immune cells can recognize specific glycan structures on the surface of viruses, bacteria, and fungi, initiating an immune response. nih.gov For example, C-type lectin receptors on dendritic cells and macrophages can bind to mannose-containing glycans, which can be part of complex structures like the A2F glycan on pathogens, leading to their uptake and presentation to T cells. conicet.gov.ar

Immune Evasion Mechanisms: Pathogens have evolved sophisticated mechanisms to evade the host immune system, and manipulating glycosylation is a common strategy. nih.govbmbreports.org Viruses, for instance, can utilize the host cell's glycosylation machinery to decorate their own envelope proteins with glycans that mimic those of the host, a phenomenon known as glycan shielding. plos.orgnih.gov This "glycan shield" can mask viral epitopes from recognition by antibodies and immune cells. plos.orgnih.gov The SARS-CoV-2 spike protein, for example, is heavily glycosylated, and the presence of complex N-glycans, including A2F-like structures, can reduce its binding affinity to the host ACE2 receptor, potentially modulating infectivity and shielding it from the immune response. nih.gov Some bacteria can also alter host protein glycosylation to increase their survival and persistence. bmbreports.org Furthermore, pathogens can express glycans that interact with inhibitory receptors on immune cells, actively suppressing the immune response. nih.gov

Table 3: this compound in Pathogen Interaction

| Interaction Type | Mechanism Involving A2F-like Glycans | Example |

|---|---|---|

| Pathogen Recognition | Host lectin receptors on immune cells bind to pathogen-surface glycans. | C-type lectin receptors on dendritic cells recognizing mannose-containing glycans. conicet.gov.ar |

| Immune Evasion | "Glycan shielding" masks pathogen epitopes from immune recognition. | SARS-CoV-2 spike protein glycosylation. nih.gov |

| Pathogens alter host cell glycosylation to their advantage. | Bacterial modification of host glycoproteins. bmbreports.org | |

| Pathogen glycans engage inhibitory host immune receptors. | Engagement of Siglecs to suppress immune response. nih.gov |

A2f N Glycan in Health and Disease States

A2F N-Glycan Expression in Normal Physiological Processes

N-glycosylation is a fundamental post-translational modification of proteins, with an estimated 50% or more of mammalian proteins being glycosylated. nih.gov These N-glycans, including the A2F structure, are integral to a multitude of normal biological functions. nih.govnih.gov The A2F glycan, a di-sialylated, core-fucosylated bi-antennary complex-type N-glycan, is commonly found on many circulating mammalian glycoproteins, such as gamma globulins, IgG, and thyroglobulin. ludger.com

Altered this compound Profiles in Pathological Conditions

Deviations in N-glycosylation patterns are a hallmark of numerous diseases, including metabolic disorders, cancers, and chronic inflammatory conditions. nih.govmdpi.comsemanticscholar.org These changes can affect protein function and are increasingly recognized as valuable biomarkers. nih.govacs.org

Research has identified significant alterations in specific N-glycan structures in patients with MASLD, particularly as liver fibrosis progresses. nih.gov A specialized form, the A2F bisect N-glycan (containing a bisecting N-acetylglucosamine), has emerged as a key indicator.

A comprehensive N-glycomic analysis of 269 patients with biopsy-proven MASLD revealed that the expression of A2F bisect and its precursors increased significantly with the advancement of fibrosis. nih.govnih.govresearchgate.net The study identified IgM, IgA, and complement C3 as the primary carrier proteins for the A2F bisect N-glycan. nih.govresearchgate.net These findings position the A2F bisect N-glycan as a promising biomarker for assessing liver fibrosis severity in MASLD patients. nih.gov

| Glycan Biomarker | Key Finding | Diagnostic Performance (AUC) for Advanced Fibrosis | Identified Carrier Proteins |

|---|---|---|---|

| A2F bisect N-glycan & Precursors | Expression increases significantly with fibrosis progression. nih.govnih.gov | 0.754 (for A2F bisect) nih.gov | IgA, IgM, Complement C3 nih.govresearchgate.net |

| Neutral Sum¹ | Demonstrated better diagnostic performance than several conventional fibrosis markers. nih.govnih.gov | 0.804 nih.govnih.gov | Not applicable |

| Neutral Sum¹ + FIB4 Index | Combination enhanced the overall diagnostic performance for advanced liver fibrosis. nih.govnih.gov | 0.840 nih.govnih.gov | Not applicable |

Altered N-glycan profiles are consistently observed in individuals with Type 2 Diabetes Mellitus (T2DM), reflecting the impact of metabolic dysregulation on glycosylation pathways. nih.gov Studies have shown that changes in fucosylation and galactosylation of diantennary N-glycans are particularly relevant.

A large study involving 562 T2DM patients and 599 healthy controls found significantly reduced levels of monogalactosylated, core-fucosylated diantennary N-glycans, specifically NG1(6)A2F, in the diabetic group. nih.gov This decrease was evident in patients both with and without diabetic complications. nih.gov Furthermore, lower levels of NG1(6)A2F were directly correlated with the presence of macrovascular complications. nih.gov Another study also reported a general decrease in the fucosylation of diantennary glycans (A2F) in T2DM, a change that has been linked to inflammation. universiteitleiden.nl

| Glycan Analyte | Observed Change in T2DM | Associated Complication or Parameter |

|---|---|---|

| NG1(6)A2F | Significantly reduced compared to healthy controls. nih.gov | Associated with macrovascular complications; levels are even lower in patients with metabolic syndrome. nih.gov |

| NG1(3)A2F | Significantly reduced compared to healthy controls. nih.gov | Strongly correlated with most metabolic syndrome parameters. nih.gov |

| A2F | Decreased in T2DM patients. universiteitleiden.nl | Lower levels associated with prevalent cardiovascular disease. bmj.com |

Changes in protein glycosylation are a well-established feature of cancer, contributing to disease development and progression. nih.govsemanticscholar.org In the context of multiple myeloma (MM), a malignancy of plasma cells, specific N-glycan structures have demonstrated significant potential as clinical biomarkers.

In a rare subtype, IgD multiple myeloma, serum levels of NG1(6)A2F and NG1(3)A2F were found to have high diagnostic value. nih.gov Research on light chain multiple myeloma (LCMM) also identified an A2F-related glycan (NG1A2F) as a powerful diagnostic marker to distinguish patients from healthy individuals and other myeloma subtypes. semanticscholar.org

| Myeloma Subtype | Glycan Biomarker | Application | Key Metric (AUC) | Sensitivity / Specificity |

|---|---|---|---|---|

| IgD MM | NG1(6)A2F | Diagnosis vs. Healthy Control | 0.981 nih.govresearchgate.net | 95.0% / 95.2% nih.govresearchgate.net |

| IgD MM | NG1(3)A2F | Diagnosis vs. Healthy Control | 0.936 nih.govresearchgate.net | 95.0% / 78.6% nih.govresearchgate.net |

| Light Chain MM (LCMM) | NG1A2F (Peak3) | Diagnosis vs. Healthy Control | 0.939 semanticscholar.org | 88.1% / 92.9% semanticscholar.org |

| Light Chain MM (LCMM) | NG1A2F (Peak3) | Differential Diagnosis vs. IgG MM | 0.899 semanticscholar.org | 100% / 76.2% semanticscholar.org |

Chronic inflammation is characterized by profound and persistent alterations in the N-glycosylation of proteins, particularly immunoglobulins (IgG). diabetesjournals.orgnih.gov These changes are driven by the inflammatory environment and can, in turn, modulate immune responses. nih.gov

Agalactosylated and asialylated IgG glycoforms are known to be more abundant in several chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. frontiersin.org Since A2F is a sialylated glycan, this suggests its relative abundance is altered in these conditions. More directly, a study on autoimmune hepatitis (AIH) identified a disease signature that included high levels of di-antennary fucosylation (A2F). acs.org In lymphatic filariasis, a chronic parasitic infection, patients with chronic pathology showed a higher number of glycan residues on total IgG, which may be linked to a more pronounced inflammatory state. frontiersin.org

Relevance in Multiple Myeloma and Other Malignancies

This compound as a Research Target for Disease Mechanism Elucidation

The consistent association of altered this compound levels with various pathologies makes it a significant target for research aimed at understanding disease mechanisms and developing new clinical tools. acs.orgnih.govnih.gov The study of glycan profiles offers a window into the metabolic and inflammatory state of an individual. acs.orgnih.gov

In MASLD, the identification of A2F bisect N-glycan on specific carrier proteins has paved the way for developing novel, non-invasive diagnostic tests, such as a sandwich ELISA, to monitor liver fibrosis. nih.govresearchgate.net For multiple myeloma, A2F-related structures like NG1(6)A2F are being explored not only for diagnosis but also for disease staging and prognosis, supporting a precision medicine approach. nih.govresearchgate.net Similarly, in T2DM, research is ongoing to identify the specific proteins that carry the altered glycan structures, which are likely acute-phase proteins synthesized by the liver, to better understand the link between glycosylation changes and diabetic complications. acs.orgnih.gov The study of these glycan alterations is crucial for deciphering their role in the pathophysiology of complex diseases.

Table of Compound Names

| Abbreviation/Code | Full Name / Description |

| A2F | Di-sialylated, core-fucosylated bi-antennary N-glycan. |

| A2F bisect | A2F glycan containing an additional bisecting N-acetylglucosamine (GlcNAc). |

| NG1(6)A2F | Monogalactosylated, core-fucosylated diantennary N-glycan with galactose on the α(1,6)-arm. |

| NG1(3)A2F | Monogalactosylated, core-fucosylated diantennary N-glycan with galactose on the α(1,3)-arm. |

| NA2FB | A fucosylated, bi-antennary, digalactosylated N-glycan with a bisecting GlcNAc. |

| IgA | Immunoglobulin A. |

| IgG | Immunoglobulin G. |

| IgM | Immunoglobulin M. |

| Complement C3 | A protein of the innate immune system. |

Advanced Methodologies for A2f N Glycan Analysis in Research

Glycan Release and Derivatization Techniques

The initial and most critical step in glycan analysis is the cleavage of oligosaccharides from the glycoprotein (B1211001). This is followed by chemical modification to attach a reporter molecule, most commonly a fluorophore, which enhances detection sensitivity in subsequent analytical procedures. premierbiosoft.com

The two primary methods for releasing N-glycans from proteins are enzymatic digestion and chemical release.

Enzymatic Release with PNGase F: Peptide-N-glycosidase F (PNGase F) is an amidase that is widely used for the release of N-linked glycans. researchgate.net It functions by cleaving the amide bond between the innermost N-acetylglucosamine (GlcNAc) residue of the glycan and the asparagine residue on the protein backbone. rndsystems.com This process deaminates the asparagine to aspartic acid, leaving the glycan intact and available for further analysis. PNGase F is highly effective for a broad range of N-glycan types, including high-mannose, hybrid, and complex structures, making it the most common method for N-glycan release. researchgate.net The efficiency of the release can be significantly increased by denaturing the glycoprotein with detergents and heat prior to enzyme addition. However, PNGase F cannot cleave glycans when the innermost GlcNAc is attached to a fucose residue via an α(1→3) linkage, a modification more common in plants and insects.

Chemical Release with Hydrazinolysis: Hydrazinolysis is a chemical method that uses hydrazine (B178648) (N₂H₄) to release both N- and O-linked glycans from glycoproteins. researchgate.netnih.gov The reaction cleaves the glycosidic bonds, liberating the oligosaccharides. ludger.com Unlike enzymatic methods, its effectiveness is not generally dependent on the glycan's structure, making it a reliable approach for comprehensive glycan release. nih.gov However, the procedure often involves harsh conditions, such as elevated temperatures, which can lead to the degradation of labile components of the glycan, like sialic acids. acs.org The use of anhydrous hydrazine also presents significant handling challenges due to its high toxicity and explosive nature. researchgate.net More recent protocols have adapted the use of hydrazine monohydrate to improve safety and facilitate larger-scale preparations. researchgate.net

Table 1. Comparison of Common Glycan Release Methods

| Feature | PNGase F | Hydrazinolysis |

|---|---|---|

| Principle | Enzymatic cleavage of the amide bond between Asn and GlcNAc. | Chemical cleavage of glycosidic linkages using hydrazine. researchgate.netnih.gov |

| Specificity | Releases most common N-glycan types (high-mannose, hybrid, complex). | Releases both N- and O-linked glycans regardless of structure. nih.govludger.com |

| Advantages | Mild reaction conditions preserve glycan structure; high specificity for N-glycans. researchgate.net | Comprehensive release of all glycan types. nih.gov |

| Limitations | Ineffective on glycans with α(1→3) core fucosylation; steric hindrance can be an issue. | Harsh conditions can degrade labile groups; reagent is highly toxic. researchgate.netacs.org |

Released glycans lack a strong chromophore, making their detection difficult. lcms.cz To overcome this, they are derivatized with a fluorescent tag. This process, known as reductive amination, involves the reaction of the aldehyde group of the glycan's open-ring form with the primary amine of a fluorescent label. premierbiosoft.com The resulting unstable Schiff base is then reduced to a stable secondary amine, creating a stable, fluorescently tagged glycan. premierbiosoft.comlcms.cz

2-Aminobenzamide (2-AB): 2-AB is the most widely used fluorescent label for glycan analysis. premierbiosoft.com It offers robust and stable labeling, and its stoichiometric attachment (one label per glycan) allows for the relative quantification of different glycans in a mixture based on fluorescence intensity. premierbiosoft.comnih.gov The 2-AB label is compatible with a wide array of separation techniques, including HPLC, UHPLC, and mass spectrometry. nih.govsigmaaldrich.com

2-Aminobenzoic acid (2-AA): 2-AA is another common fluorescent label that functions similarly to 2-AB through reductive amination. premierbiosoft.com While both are highly sensitive, 2-AA carries a negative charge, which can be advantageous for certain separation modes, particularly electrophoretic techniques. premierbiosoft.comnih.gov

Table 2. Comparison of Common Fluorescent Labels

| Label | Abbreviation | Key Features | Primary Application |

|---|---|---|---|

| 2-Aminobenzamide | 2-AB | Neutral charge; most widely used label; enables relative quantification. premierbiosoft.comnih.gov | HPLC, UHPLC, and MS analysis. nih.govsigmaaldrich.com |

| 2-Aminobenzoic acid | 2-AA | Negative charge; slightly higher sensitivity than 2-AB. nih.govsigmaaldrich.com | HPLC, MS, and particularly well-suited for electrophoresis. premierbiosoft.comnih.gov |

Enzymatic Release (e.g., PNGase F, Hydrazinolysis)

Separation and Detection Techniques

Once labeled, the complex mixture of glycans is separated into individual components for identification and quantification.

Hydrophilic Interaction Liquid Chromatography (HILIC) is the most prevalent HPLC/UHPLC method for separating fluorescently labeled glycans. ludger.com In HILIC, separation is achieved on a polar stationary phase with a largely non-polar mobile phase. Glycans are separated primarily based on their hydrophilicity, which correlates roughly with their size; smaller glycans elute earlier. ludger.com The use of UHPLC with smaller particle-size columns provides higher resolution and faster analysis times compared to traditional HPLC. dtu.dkamericanpharmaceuticalreview.com The elution times of unknown glycans can be compared to those of a labeled dextran (B179266) ladder standard to calculate Glucose Unit (GU) values, which aids in preliminary peak identification. ludger.com

Capillary Electrophoresis (CE) separates charged molecules based on their electrophoretic mobility in a narrow capillary, offering high resolution and short analysis times. db-thueringen.denih.gov When analyzing labeled glycans, separation is based on the charge-to-size ratio. researchgate.net

DNA Sequencer-Assisted Fluorophore-Assisted Carbohydrate Electrophoresis (DSA-FACE) is a high-throughput adaptation of CE that utilizes multi-capillary DNA sequencing instruments for the analysis. elsevier.eswjgnet.com This method allows for the rapid and automated profiling of N-glycan patterns from a large number of samples simultaneously, making it highly suitable for clinical biomarker screening and large-scale studies. plos.orgnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

Mass Spectrometry (MS)-Based Glycan Profiling and Structural Elucidation

Mass Spectrometry is an indispensable tool for the definitive identification and structural characterization of glycans. thermofisher.com When coupled with separation techniques like HPLC or CE, MS provides mass information that confirms the identity of peaks assigned by fluorescence detection. dtu.dkemory.edu This is particularly crucial for distinguishing between glycans that may co-elute during chromatography. emory.edu

For detailed structural elucidation, tandem MS (MS/MS) is employed. nih.govaspariaglycomics.com In this technique, a specific glycan ion is selected and fragmented. The resulting fragmentation pattern provides detailed information about its sequence, branching patterns, and linkage positions. nih.govethz.ch Techniques like ion mobility-mass spectrometry (IM-MS) can provide an additional dimension of separation based on the ion's size, shape, and charge, helping to resolve isomeric structures that are indistinguishable by mass alone. ethz.ch

Table 3. Overview of Analytical Techniques for A2F N-Glycan

| Technique | Principle | Information Obtained |

|---|---|---|

| HILIC-HPLC/UHPLC | Separation based on hydrophilicity on a polar stationary phase. ludger.com | Relative quantification, preliminary peak identification via Glucose Unit (GU) values. ludger.com |

| CE / DSA-FACE | Separation based on charge-to-size ratio in a capillary. researchgate.netelsevier.es | High-resolution separation, high-throughput profiling. wjgnet.complos.org |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules. thermofisher.com | Definitive mass confirmation, molecular formula determination, structural elucidation via fragmentation (MS/MS). nih.govethz.ch |

Table 4. List of Compounds

| Compound Name | Abbreviation |

|---|---|

| 2-Aminobenzamide | 2-AB |

| 2-Aminobenzoic acid | 2-AA |

| Acetic anhydride | - |

| Aspartic acid | Asp |

| Asparagine | Asn |

| Dithiothreitol | DTT |

| Fucose | Fuc |

| Galactose | Gal |

| N-Acetylglucosamine | GlcNAc |

| Hydrazine | N₂H₄ |

| Hydrazine monohydrate | - |

| Peptide-N-glycosidase F | PNGase F |

| Sodium cyanoborohydride | - |

LC-MS and Tandem MS Approaches

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are powerful tools for the detailed analysis of A2F N-glycans. nih.govresearchgate.net These methods are instrumental in separating and identifying complex glycan mixtures, providing insights into their composition and structure. nih.govlcms.cz

In a typical workflow, N-glycans, including the A2F variant, are enzymatically released from the glycoprotein, often using PNGase F. researchgate.net The released glycans can then be labeled with a fluorescent tag, such as 2-aminopyridine (B139424) (PA), which aids in their separation and detection. nih.gov Reversed-phase liquid chromatography is frequently used to separate the labeled glycans based on their structural differences. nih.gov The retention time on the column can provide initial clues about the glycan's structure, including the presence of core fucosylation. nih.gov

Following chromatographic separation, the glycans are introduced into the mass spectrometer. Full MS scans provide the mass-to-charge ratio (m/z) of the intact glycan, allowing for the determination of its composition. For the A2F glycan, this would correspond to a specific molecular weight. ludger.com Tandem MS (MS/MS) takes this a step further by selecting the parent ion of interest (e.g., the A2F glycan) and fragmenting it. The resulting fragment ions provide detailed structural information, confirming the sequence and branching pattern of the monosaccharide units. lcms.czresearchgate.net This fragmentation data is crucial for unambiguously identifying the A2F structure among a complex mixture of other glycans. lcms.cz

Recent advancements in LC-MS methodologies have focused on improving sensitivity and throughput. The use of novel labeling compounds and optimized analytical platforms allows for the detection and quantification of even minor glycan species with high confidence. lcms.czdtu.dk

Table 1: Key Steps in LC-MS and Tandem MS Analysis of A2F N-Glycans

| Step | Description | Purpose |

| N-Glycan Release | Enzymatic cleavage of N-glycans from the glycoprotein using enzymes like PNGase F. researchgate.net | To isolate the glycans for analysis. |

| Labeling | Derivatization of released glycans with a fluorescent tag (e.g., 2-aminopyridine). nih.gov | To enhance detection and separation during liquid chromatography. |

| Liquid Chromatography (LC) | Separation of labeled glycans based on their physicochemical properties, often using a reversed-phase column. nih.gov | To resolve different glycan structures, including isomers. |

| Mass Spectrometry (MS) | Determination of the mass-to-charge ratio of the intact glycans. | To identify the composition of the glycans present in the sample. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected parent glycan ions to generate characteristic fragment ions. lcms.cz | To elucidate the detailed structure, including sequence and branching. lcms.czresearchgate.net |

MALDI-TOF-MS in Glycan Analysis

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) is another widely used technique for the analysis of N-glycans, including A2F. ludger.com This method is known for its high speed and sensitivity, making it suitable for high-throughput screening and profiling of glycan populations. nih.gov

In MALDI-TOF-MS analysis, the released glycans are co-crystallized with a matrix substance on a target plate. nih.gov A laser is then used to irradiate the sample, causing the desorption and ionization of the glycan molecules. The time it takes for these ions to travel through a flight tube to the detector is measured, which is directly proportional to their mass-to-charge ratio. ludger.com

To improve the ionization efficiency and stability of sialylated glycans like A2F, a derivatization step called permethylation is often employed. ludger.com Permethylation involves replacing the hydrogen atoms of the hydroxyl and N-acetyl groups with methyl groups, which enhances their detection in positive ion mode. ludger.com This derivatization also stabilizes the labile sialic acid residues, preventing their loss during analysis. ludger.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the three-dimensional structure and dynamics of molecules in solution, providing unique insights into the conformational preferences of the this compound. nih.govnih.gov Unlike mass spectrometry methods that provide information on composition and connectivity, NMR can reveal how the glycan folds and moves in its environment. nih.gov

NMR techniques like relaxation dispersion and the analysis of temperature-dependent chemical shift perturbations have demonstrated that glycan branches can exist in equilibrium between a state where they are bound to the protein surface and a previously unobserved unbound state. nih.gov This dynamic behavior suggests that the A2F glycan can sample a range of conformations, which may be crucial for its interactions with glycan-modifying enzymes and glycan-binding proteins. nih.gov

The complexity of NMR spectra for glycoproteins can be a challenge. However, the development of isotopic labeling strategies, where specific sugar residues are enriched with isotopes like ¹³C, can simplify the spectra and aid in resonance assignments. nih.gov These advanced NMR methods, often combined with molecular dynamics simulations, provide a detailed picture of the conformational landscape of the this compound, which is essential for understanding its biological function. nih.gov

Glycoengineering and Experimental Manipulation of A2F N-Glycans

Glycoengineering involves the deliberate modification of glycosylation pathways to produce glycoproteins with specific and defined glycan structures, such as a high abundance of A2F N-glycans. rapidnovor.commit.edu This approach is critical for studying the structure-function relationships of glycans and for producing biotherapeutics with optimized properties. rapidnovor.comnih.gov

Cell Line Engineering for Homogeneous Glycoform Production

A primary strategy for producing glycoproteins enriched in A2F N-glycans is the engineering of mammalian cell lines, most commonly Chinese Hamster Ovary (CHO) cells. rapidnovor.comresearchgate.net These cells are a popular choice for producing recombinant proteins due to their ability to perform human-like glycosylation. openaccessjournals.com

To achieve a more homogeneous glycoprofile, researchers can use gene-editing technologies like CRISPR/Cas9 to knock out specific glycosyltransferase genes. mit.eduresearchgate.net For example, knocking out the gene for UDP-galactose 4'-epimerase (Gale) can lead to the production of agalactosylated glycans, with the A2F glycan being a major species. researchgate.net Similarly, knocking out fucosyltransferase 8 (FUT8) results in afucosylated glycans. researchgate.net By creating combinatorial knockouts of various glycosyltransferase genes, it is possible to generate cell lines that produce a high percentage of a specific glycoform, such as A2F. dtu.dk

Another approach involves engineering cell lines to truncate the N-glycosylation pathway. For instance, the GlycoDelete HEK293 cell line has been engineered to produce short glycan stumps, leading to more homogeneous glycoprotein preparations that are beneficial for structural studies like X-ray crystallography. nih.gov While not directly producing A2F, this highlights the power of cell line engineering to control glycan complexity. nih.gov The overarching goal of these engineering efforts is to create stable cell lines that reliably produce glycoproteins with a desired and consistent this compound profile for research and therapeutic applications. mit.edunih.gov

Table 2: Examples of Cell Line Engineering Strategies for Modifying this compound Production

| Engineering Strategy | Target Gene(s) | Effect on Glycosylation | Outcome for A2F | Reference |

| Knockout of Galactosylation | UDP-galactose 4'-epimerase (Gale) | Ablation of de novo UDP-Gal synthesis, leading to agalactosylated glycans. | Enrichment of A2F glycan (up to 89%). | researchgate.net |

| Combinatorial Knockout | Gale and Fucosyltransferase 8 (FUT8) | Production of agalactosylated and afucosylated glycans. | Predominance of the afucosylated A2 glycan (88%). | researchgate.net |

| Glycosylation Pathway Truncation | N-acetylglucosaminyltransferase I (MGATI/GnTI) | Stalls glycosylation at the Man5GlcNAc2 stage. | Prevents the formation of complex glycans like A2F, producing high-mannose structures instead. | nih.gov |

| Targeted Knockouts | Mgat4a, Mgat4b, Mgat5, St3gal3, St3gal4, St3gal6, B3gnt2, Fut8, Sppl3 | Inhibition of glycan branching and terminal sialylation. | Generation of primarily afucosylated, biantennary structures. | nih.gov |

Metabolic Engineering Approaches for Glycan Modification

Metabolic engineering offers another avenue for manipulating the this compound structure by altering the intracellular pools of nucleotide sugar precursors. rapidnovor.com This can be achieved by modifying the expression of enzymes involved in nucleotide sugar biosynthesis or by supplying the cell culture medium with non-natural sugar analogs. rapidnovor.comresearchgate.net

For instance, overexpressing genes involved in the synthesis of UDP-GlcNAc and CMP-sialic acid could potentially influence the extent of branching and sialylation of N-glycans. nih.gov However, the complexity of the glycosylation network means that such modifications can have unexpected effects. nih.gov Studies have shown that the overexpression of certain glycosyltransferases can compete with endogenous enzymes, leading to premature termination of glycan chains rather than the desired extension. nih.gov For example, the overexpression of β-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) in CHO cells unexpectedly led to a decrease in galactosylation and sialylation. nih.gov

Another metabolic engineering strategy is the use of non-natural sugar analogs that can be incorporated into glycan structures. rapidnovor.com This approach allows for the introduction of chemical handles into the A2F glycan, which can be used for subsequent modifications or for studying glycan trafficking and interactions. researchgate.net While powerful, this method can sometimes result in inconsistent incorporation of the sugar analogs due to competition with their natural counterparts. rapidnovor.com

Successful metabolic engineering for the precise control of this compound structures requires a deep understanding of the intricate network of glycosylation pathways and the interplay between different enzymes and nucleotide sugar pools. nih.gov

Future Directions and Research Perspectives on A2f N Glycan

Unraveling the Precise Structure-Activity Relationships of A2F N-Glycan

Future studies will likely focus on:

Detailed Isomer Analysis: Developing and applying methods to differentiate and quantify isomers of A2F, such as those with different sialic acid linkages, to correlate specific structures with functional outcomes. acs.org For instance, the α2,6-linked sialic acid on the Fc region of IgG has been associated with anti-inflammatory properties.

Interaction with Glycan-Binding Proteins (GBPs): Investigating how variations in the A2F structure affect its binding affinity and specificity for various lectins and other GBPs. This is crucial for understanding its role in cell-cell recognition, signaling, and immune responses. researchgate.net

Impact on Protein Conformation and Function: Elucidating how the A2F glycan influences the folding, stability, and enzymatic activity of glycoproteins. Studies on recombinant human erythropoietin, for example, have shown a correlation between the content of specific sialylated N-glycans and the protein's in vivo and in vitro bioactivity. nih.gov

A deeper understanding of these structure-activity relationships is paramount for designing therapeutic glycoproteins with optimized efficacy and for interpreting the significance of A2F alterations in disease states. amazonaws.com

Development of Advanced Glycomics Technologies for High-Throughput Analysis

The complexity of the glycome necessitates the development of more advanced and high-throughput analytical technologies. acs.org While techniques like HPLC, capillary electrophoresis, and mass spectrometry are foundational, future progress will depend on enhancing their sensitivity, resolution, and automation. nih.govresearchgate.net

Key areas for technological advancement include:

Improved Separation and Detection: Innovations in liquid chromatography, such as hydrophilic interaction chromatography (HILIC), coupled with more sensitive fluorescence and mass spectrometry detectors, are needed for comprehensive glycan profiling. researchgate.netmdpi.com

High-Throughput Platforms: The development of platforms that can rapidly analyze large numbers of samples is essential for clinical and population-level studies. plos.org This includes the refinement of 96-well and 384-well plate-based sample preparation workflows. acs.org

Lectin Microarrays: Expanding the use and specificity of lectin microarrays will enable the rapid, high-throughput analysis of glycan expression patterns on cells and in biological fluids. nih.goveuropa.eu

Integrated Analytical Strategies: Combining multiple analytical techniques will be crucial for a complete structural and functional characterization of A2F glycans. acs.org

These technological advancements will be instrumental in moving glycomics from a specialized research area to a more routine component of biomedical and clinical investigation. researchgate.net

Integrated Glycoproteomics and Genomics Approaches in this compound Research

An integrated "omics" approach, combining glycomics, proteomics, and genomics, holds immense promise for a holistic understanding of this compound biology. This systems-level perspective can reveal the intricate regulatory networks that govern glycosylation. frontiersin.org

Future research in this area will likely involve:

Glycoproteomic Profiling: Identifying the specific glycoproteins that carry A2F glycans and how this occupancy changes in different physiological and pathological states. mq.edu.au This can provide insights into the functional consequences of altered glycosylation.

Genomic and Transcriptomic Analysis: Correlating changes in A2F glycan expression with the expression levels of glycosyltransferases, glycosidases, and other genes involved in the glycosylation machinery. frontiersin.org This can uncover the genetic and epigenetic mechanisms that regulate A2F biosynthesis. nih.gov

Single-Cell Glycomics: Applying glycomic analysis at the single-cell level to understand the heterogeneity of glycosylation within cell populations and its implications for cell fate and function. frontiersin.org

Bioinformatic Tools: Developing sophisticated computational tools and databases to integrate and interpret multi-omics data, facilitating the identification of novel biomarkers and therapeutic targets. europa.eu

By linking genomic information to glycomic and proteomic data, researchers can gain a more complete picture of how A2F N-glycosylation is regulated and how it contributes to complex biological processes. nih.gov

Exploration of this compound in Developmental Biology and Homeostatic Regulation

The role of N-glycans in fundamental biological processes like development and the maintenance of homeostasis is an area ripe for exploration. N-glycosylation is essential for protein folding, cell adhesion, and immune regulation, all of which are critical for normal development and physiological balance. nih.gov

Future investigations should focus on:

Developmental Processes: Examining the expression and function of A2F N-glycans during different stages of embryonic and postnatal development to understand their role in cell differentiation, tissue morphogenesis, and organogenesis.

Cellular Homeostasis: Investigating how A2F glycosylation contributes to the maintenance of cellular and organismal homeostasis. elifesciences.org This includes its role in regulating cell signaling pathways and maintaining the stability of the extracellular matrix. mdpi.com

Aging: Studying the changes in A2F glycan profiles during the aging process and their potential contribution to age-related physiological decline and diseases.

A deeper understanding of the role of A2F in these fundamental processes could provide insights into the origins of developmental disorders and age-related pathologies. unibo.it

Therapeutic Potential of Modulating A2F N-Glycosylation

The growing understanding of the functional roles of A2F N-glycans is opening up new avenues for therapeutic intervention. Modulating the glycosylation of proteins, particularly therapeutic antibodies, can significantly impact their efficacy, stability, and immunogenicity.

Future therapeutic strategies may include:

Glycoengineering of Biotherapeutics: Precisely controlling the A2F glycosylation of recombinant therapeutic proteins to enhance their desired functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC), or to reduce unwanted side effects. nih.govresearchgate.net

Targeting Glycosylation Pathways: Developing small molecules or other agents that can modulate the activity of enzymes involved in A2F biosynthesis or degradation. This could offer a novel approach to treating diseases characterized by aberrant glycosylation. nih.govnih.gov

Glycan-Based Diagnostics and Prognostics: Utilizing specific A2F glycan profiles as biomarkers for the early detection, diagnosis, and prognosis of diseases such as cancer and inflammatory disorders. plos.orgnih.gov

The ability to manipulate A2F N-glycosylation holds significant promise for the development of next-generation therapeutics and personalized medicine approaches. mdpi.com

Interactive Data Table: Research Focus on this compound

| Research Area | Key Focus | Potential Impact |

| Structure-Activity Relationships | Differentiating isomers and their binding to GBPs. | Optimized design of therapeutic glycoproteins. |

| Advanced Glycomics Technologies | Developing high-throughput and sensitive analytical platforms. | Enabling large-scale clinical and population studies. |

| Integrated Omics Approaches | Combining glycomics with genomics and proteomics. | Comprehensive understanding of glycosylation regulation. |

| Developmental Biology & Homeostasis | Role in cell differentiation, aging, and physiological balance. | Insights into developmental disorders and aging. |

| Therapeutic Potential | Glycoengineering of antibodies and targeting glycosylation pathways. | Novel therapeutics and personalized medicine. |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for releasing and labeling A2F N-Glycans from glycoproteins?

- Methodology : Enzymatic release using PNGase F is standard, followed by fluorescent labeling (e.g., 2-AB or procainamide) to enhance detection sensitivity. Purification via solid-phase extraction (SPE) with cellulose-containing cartridges ensures removal of contaminants. HILIC-FLD-MS/MS is used for simultaneous structural identification (via tandem MS) and quantification (via fluorescence detection) .